3,5,6-Trimethylnonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6-Trimethylnonane is an organic compound classified as an alkane. It is a branched hydrocarbon with the molecular formula C12H26. This compound is part of the larger family of aliphatic hydrocarbons, which are characterized by their lack of aromatic rings. Alkanes like this compound are saturated hydrocarbons, meaning they contain only single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trimethylnonane can be achieved through various organic synthesis techniques. One common method involves the alkylation of smaller alkanes using organometallic reagents. For example, the reaction of 3,5-dimethylhexane with methylmagnesium bromide (Grignard reagent) under controlled conditions can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes. One such method is the catalytic hydrogenation of unsaturated hydrocarbons in the presence of a metal catalyst like palladium or platinum. This process ensures the selective addition of hydrogen atoms to the carbon-carbon double bonds, resulting in the formation of the desired alkane.
Chemical Reactions Analysis
Types of Reactions
3,5,6-Trimethylnonane undergoes various chemical reactions typical of alkanes:
Oxidation: In the presence of strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4), this compound can be oxidized to form carboxylic acids or ketones.
Reduction: Although alkanes are already fully reduced, they can participate in hydrogenation reactions under specific conditions.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of ultraviolet light or heat, leading to the formation of haloalkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium, platinum)
Substitution: Chlorine (Cl2) or bromine (Br2) with ultraviolet light or heat
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: No significant change as alkanes are already reduced
Substitution: Haloalkanes (e.g., 3-chloro-5,6-dimethylnonane)
Scientific Research Applications
3,5,6-Trimethylnonane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of lubricants and other industrial products.
Mechanism of Action
The mechanism of action of 3,5,6-Trimethylnonane is primarily related to its chemical properties as an alkane. It interacts with other molecules through van der Waals forces and can participate in hydrophobic interactions. These properties make it useful in various applications, such as in the stabilization of hydrophobic compounds in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
- 3,4,7-Trimethylnonane
- 3,5,7-Trimethylnonane
- 3,3,6-Trimethylnonane
Uniqueness
3,5,6-Trimethylnonane is unique due to its specific branching pattern, which can influence its physical and chemical properties. For example, the position of the methyl groups can affect the compound’s boiling point, solubility, and reactivity compared to other trimethylnonane isomers.
Properties
CAS No. |
62184-26-3 |
---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,5,6-trimethylnonane |
InChI |
InChI=1S/C12H26/c1-6-8-11(4)12(5)9-10(3)7-2/h10-12H,6-9H2,1-5H3 |
InChI Key |
HMCPPWBQUPZETF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C)CC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.